![molecular formula C18H19ClN2O4 B1201797 Picafibrate CAS No. 57548-79-5](/img/structure/B1201797.png)
Picafibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picafibrate is a derivative of clofibrate and is known for its hypocholesterolemic properties. It is primarily used to reduce plasma triglycerides by inhibiting their hepatic synthesis and increasing their catabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Picafibrate can be synthesized through a series of chemical reactions involving the esterification of propanoic acid with 4-chlorophenoxy-2-methyl, followed by the reaction with 3-pyridinylcarbonylamine . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Picafibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Halogenation and nitration reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Picafibrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Investigated for its effects on lipid metabolism and gene expression.
Medicine: Explored for its potential in treating hyperlipidemia and related cardiovascular diseases.
Industry: Utilized in the development of lipid-lowering drugs and formulations.
Wirkmechanismus
Picafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased triglyceride synthesis and increased fatty acid oxidation . The molecular targets include enzymes such as lipoprotein lipase and acyl-CoA oxidase, which play crucial roles in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clofibrate: The parent compound of picafibrate, also used to lower cholesterol levels.
Fenofibrate: Another fibrate derivative with similar lipid-lowering effects.
Gemfibrozil: A fibrate that also targets PPARα but has a different chemical structure.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which allows for more efficient activation of PPARα compared to other fibrates. This results in a more pronounced reduction in plasma triglycerides and improved lipid profiles .
Eigenschaften
CAS-Nummer |
57548-79-5 |
---|---|
Molekularformel |
C18H19ClN2O4 |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
2-(pyridine-3-carbonylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C18H19ClN2O4/c1-18(2,25-15-7-5-14(19)6-8-15)17(23)24-11-10-21-16(22)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
MCECKJXCBZXVJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
57548-79-5 |
Synonyme |
(4-chloro-2-phenoxy)-2-methyl-2-propionyl-2- ethylnicotinamide F 1393 picafibrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.